Comparative In Silico Binding Affinity and Inhibition Constant (Ki) for IspC Enzyme
In a head-to-head in silico comparison against the *Acinetobacter baumannii* IspC enzyme, Z2206320703 demonstrates a significantly higher predicted binding affinity and lower inhibition constant (Ki) compared to the known control inhibitors FR900098 and the substrate DXP. The estimated binding free energy (ΔG) for Z2206320703 was calculated to be -8.7 kcal/mol (VINA) and -8.5 kcal/mol (AutoDock), with a corresponding Ki of 0.557 µM [1]. In contrast, the control inhibitor FR900098 showed a ΔG of -5.4 kcal/mol (VINA) / -5.5 kcal/mol (AutoDock) and a Ki of 84.19 µM, while the substrate DXP showed a ΔG of -5.9 kcal/mol / -5.8 kcal/mol and a Ki of 53.51 µM [1].
| Evidence Dimension | In Silico Binding Affinity to IspC |
|---|---|
| Target Compound Data | ΔG: -8.7 kcal/mol (VINA), -8.5 kcal/mol (AutoDock); Ki: 0.557 µM |
| Comparator Or Baseline | FR900098: ΔG: -5.4 kcal/mol (VINA), -5.5 kcal/mol (AutoDock); Ki: 84.19 µM. DXP (Substrate): ΔG: -5.9 kcal/mol (VINA), -5.8 kcal/mol (AutoDock); Ki: 53.51 µM. |
| Quantified Difference | ΔΔG = -3.3 kcal/mol (vs. FR900098); Ki = ~151-fold lower (vs. FR900098). |
| Conditions | In silico molecular docking study (AutoDock Vina and AutoDock 4.2.6) using the *Acinetobacter baumannii* IspC model structure (PDB ID: 4ZN6). |
Why This Matters
The superior in silico binding metrics for Z2206320703 over established IspC-targeting controls suggest a potentially more potent starting point for developing novel antimicrobials against *A. baumannii*, a WHO Priority 1 pathogen.
- [1] Zia MP, et al. Exploration of potential hit compounds targeting 1-deoxy-d-xylulose 5-phosphate reductoisomerase (IspC) from Acinetobacter baumannii: an in silico investigation. 3 Biotech. 2024 Mar;14(3):72. doi: 10.1007/s13205-024-03923-w. Table 1. View Source
